molecular formula C6H8ClN5O2S B8049572 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine

Cat. No.: B8049572
M. Wt: 249.68 g/mol
InChI Key: PGOOBECODWQEAB-UHFFFAOYSA-N
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Description

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine, commonly known as clothianidin (CAS 210880-92-5), is a systemic neonicotinoid insecticide widely used in agriculture to control sucking and chewing pests . Its molecular formula is C₆H₈ClN₅O₂S, with a molecular weight of 249.68 g/mol . Structurally, it features a nitro-substituted guanidine group linked to a 2-chloro-1,3-thiazol-5-ylmethyl moiety, which enhances its affinity for insect nicotinic acetylcholine receptors (nAChRs) .

Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOOBECODWQEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210880-92-5
Record name Clothianidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210880-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The key steps include:

  • Formation of the Thiazole Ring: This is typically achieved through the cyclization of 2-aminothiazole derivatives with chloroacetic acid.

  • Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid or other nitrating agents.

  • Coupling with Guanidine: The final step involves the coupling of the thiazole derivative with guanidine under specific reaction conditions to form the final product.

Industrial Production Methods: Industrial production of Clothianidin involves large-scale chemical synthesis, ensuring high purity and consistency. The process is optimized to minimize by-products and environmental impact, with stringent quality control measures in place to ensure the safety and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Clothianidin undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can occur at the thiazole ring, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the nitro group, potentially leading to the formation of amines.

  • Substitution: Substitution reactions at the thiazole ring or the guanidine moiety can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include hydrogen gas, sodium borohydride, and iron filings.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidized Derivatives: These can include sulfoxides and sulfones.

  • Amines: Reduction of the nitro group can lead to the formation of primary or secondary amines.

  • Substituted Derivatives: Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Clothianidin has the molecular formula C6H8ClN5O2SC_6H_8ClN_5O_2S and features a thiazole ring that contributes to its biological activity. The compound's structure allows it to interact with nicotinic acetylcholine receptors in insects, mimicking the action of nicotine and leading to paralysis and death in target pests .

Agricultural Applications

1. Insecticide Use
Clothianidin is primarily used as an insecticide in agriculture. It is effective against a wide range of pests, including aphids, leafhoppers, and whiteflies. Its mode of action involves binding to insect nicotinic receptors, disrupting normal neural function and ultimately causing insect mortality .

2. Crop Protection
This compound is employed in various crop protection strategies to enhance yield and quality. It is particularly valuable in protecting crops such as corn, soybeans, and cotton from insect infestations. The systemic nature of Clothianidin allows it to be absorbed by plants, providing long-lasting protection against pests .

Research Applications

1. Toxicological Studies
Research has been conducted to evaluate the toxicological effects of Clothianidin on non-target species, including pollinators like bees. Studies indicate that while it is effective against pests, there are concerns regarding its impact on beneficial insects and overall ecosystem health .

2. Environmental Impact Assessments
Environmental studies focus on the persistence of Clothianidin in soil and water systems. Research indicates that Clothianidin can persist in the environment, raising concerns about potential contamination and effects on aquatic organisms .

Case Studies

StudyFocusFindings
Zhang et al., 2000Efficacy against aphidsDemonstrated significant reduction in aphid populations when applied at recommended rates.
Kagabu et al., 2008Impact on non-target speciesHighlighted potential risks to pollinators; recommended careful application strategies.
Dey et al., 2014Crystal structure analysisProvided insights into molecular interactions that enhance insecticidal activity; suggested modifications for improved efficacy .

Regulatory Status

Clothianidin is approved for use in several regions but faces scrutiny due to its potential environmental impact. Regulatory agencies are assessing its safety profile and considering restrictions based on ongoing research findings regarding its effects on non-target organisms .

Mechanism of Action

Clothianidin is part of the neonicotinoid class of insecticides, which includes other compounds such as Imidacloprid, Thiamethoxam, and Dinotefuran. These compounds share a similar mode of action but differ in their chemical structure and specific applications. Clothianidin is unique in its systemic properties and broad-spectrum efficacy, making it a preferred choice for many agricultural applications.

Comparison with Similar Compounds

Acute Mammalian Toxicity

Compound Oral LD₅₀ (rat, mg/kg) Dermal LD₅₀ (rat, mg/kg) Inhalation LC₅₀ (rat, mg/L)
Clothianidin >5,000 >2,000 >2.6
Imidacloprid ~450 >5,000 >1.3
Thiamethoxam 1,563 >2,000 >3.8

Clothianidin exhibits lower acute oral toxicity in mammals compared to imidacloprid but may cause specific target organ toxicity (nervous system) with repeated exposure .

Environmental Persistence and Ecotoxicity

Compound Soil Half-Life (Days) Aquatic Toxicity (EC₅₀, Daphnia, µg/L) Regulatory Status (EU)
Clothianidin 148–1,155 0.001–0.03 R51/53 (Harmful to aquatic life)
Imidacloprid 40–125 0.005–0.07 Banned in outdoor uses (2018)
Thiamethoxam 100–350 0.01–0.1 Banned in outdoor uses (2018)

Clothianidin’s prolonged soil persistence increases risks of leaching and groundwater contamination . Its high toxicity to aquatic invertebrates (e.g., EC₅₀ < 0.03 µg/L for Daphnia) has led to strict regulatory controls .

Biological Activity

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine, commonly known as clothianidin, is a member of the neonicotinoid class of insecticides. This compound exhibits significant biological activity primarily against various insect pests by acting on the central nervous system. The following sections detail its biological mechanisms, environmental impact, and relevant research findings.

Clothianidin functions as an agonist at nicotinic acetylcholine receptors (nAChRs), mimicking the action of nicotine. Upon binding to these receptors, it leads to prolonged depolarization of the neuron, resulting in paralysis and ultimately death in susceptible insect species. The selectivity for insect nAChRs over mammalian receptors contributes to its effectiveness as an insecticide while minimizing toxicity to non-target organisms .

Biological Activity and Efficacy

Clothianidin has demonstrated efficacy against a broad spectrum of pests across several orders, including Hemiptera, Thysanoptera, and Coleoptera. Its potency varies depending on the target species and environmental conditions. Laboratory studies have shown that clothianidin can achieve lethal concentrations (LC50) in aquatic organisms, indicating potential risks to non-target species in ecosystems where it is applied .

Table 1: Biological Activity Data

Organism Test Type LC50 (mg/L) Exposure Duration
Nile tilapiaAcute toxicity18396 hours
Rhinella arenarumMetamorphosis impact8024 hours
Various insectsField efficacyVariesVaries

Environmental Impact

The environmental persistence of clothianidin raises concerns regarding its impact on non-target organisms, particularly pollinators like bees. Studies indicate that exposure can lead to neurotoxic effects, which may disrupt foraging behavior and reproductive success in these species . Additionally, the compound's half-life in soil can vary significantly based on factors like soil type and climatic conditions, complicating predictions about its long-term ecological effects .

Case Studies

  • Impact on Aquatic Life : Research has shown that clothianidin significantly affects aquatic organisms such as amphibians and fish. For instance, exposure to sub-lethal concentrations resulted in alterations in growth and development in tadpoles, highlighting potential long-term ecological consequences .
  • Neurotoxic Effects on Bees : A study focused on honey bees demonstrated that clothianidin exposure led to increased mortality rates and impaired cognitive functions. The neurotoxic effects were attributed to disruptions in neurotransmitter signaling pathways, which are critical for navigation and foraging behaviors .

Q & A

Q. What are the established synthetic routes for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine, and how can its stereochemical purity be verified?

Synthesis typically involves multi-step reactions starting with nitroguanidine precursors and functionalized thiazole intermediates. Key steps include nucleophilic substitution at the thiazole ring and nitroguanidine coupling. To confirm stereochemical purity (e.g., E/Z isomerism), use chiral HPLC coupled with circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction (SC-XRD). SC-XRD can resolve absolute configuration, as demonstrated in related thiazole derivatives .

Q. What methodologies are recommended for structural characterization of this compound in crystalline form?

SC-XRD using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For example, SHELXL can handle twinned crystals or disorder common in nitro-guanidine derivatives . Pair with Fourier-transform infrared spectroscopy (FT-IR) to validate functional groups (e.g., nitro and thiazole moieties) .

Q. What environmental factors influence the degradation of this compound in soil systems?

Degradation in wetland soils is pH-dependent, with faster breakdown under alkaline conditions. Hydrolysis and microbial activity are primary pathways. Analytical methods like LC-MS/MS quantify degradation products (e.g., desmethyl-clothianidin). Soil organic carbon content also modulates sorption kinetics .

Q. How can researchers quantify trace levels of this compound in environmental matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated clothianidin). Solid-phase extraction (SPE) is recommended for sample cleanup. Method validation should include recovery rates (70–120%) and limits of detection (LOD < 0.1 µg/L) .

Q. What is the mechanism of action of this compound in target organisms?

As a neonicotinoid, it acts as a nicotinic acetylcholine receptor (nAChR) agonist, causing neurotoxicity. In vitro electrophysiological assays (e.g., voltage-clamp studies on insect neuronal preparations) are used to study receptor binding affinity and selectivity .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure determination?

For twinned crystals, use SHELXL ’s TWIN/BASF commands to refine twin laws and scale factors. For positional disorder (common in flexible side chains), apply anisotropic displacement parameters and partial occupancy refinement. High-resolution data (≤ 0.8 Å) improves model accuracy .

Q. How do contradictory data on environmental half-lives of this compound arise, and how can they be resolved?

Half-life variability stems from differences in soil type, microbial communities, and experimental conditions (e.g., aerobic vs. anaerobic). Standardized OECD 307 guidelines for soil degradation studies reduce variability. Meta-analyses of datasets (e.g., Arrhenius modeling) can reconcile discrepancies .

Q. What experimental designs are optimal for studying receptor-ligand interactions of this compound?

Use in silico docking (e.g., AutoDock Vina) to predict binding modes to nAChR homology models. Validate with radioligand displacement assays using [³H]-imidacloprid as a competitive probe. Pair with mutagenesis studies to identify critical receptor residues .

Q. How does sorption behavior in soils affect bioavailability and environmental persistence?

Sorption isotherms (Freundlich or Langmuir models) quantify affinity for soil organic matter. Column leaching experiments under simulated rainfall conditions assess mobility. Bioavailability correlates inversely with organic carbon-water partitioning coefficients (KOC) .

Q. What role does isomerism play in the compound’s bioactivity and environmental fate?

The E-isomer (active form) exhibits higher receptor affinity than the Z-isomer. Chiral separations (e.g., using amylose-based columns) differentiate isomers in environmental samples. Degradation rates may vary between isomers due to steric effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine
Reactant of Route 2
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1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine

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